molecular formula C21H17N3O3S B3014980 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide CAS No. 896344-75-5

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide

Cat. No.: B3014980
CAS No.: 896344-75-5
M. Wt: 391.45
InChI Key: YJZIWVRTUWYQLE-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide is a complex organic compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities

Mechanism of Action

Target of Action

The primary target of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide, a benzimidazole derivative, is the serine/threonine-protein kinase . This enzyme plays a crucial role in checkpoint-mediated cell cycle arrest and activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .

Mode of Action

Benzimidazole derivatives interact with their targets by mimicking the structure of naturally occurring active biomolecules . This allows them to bind to the active site of the target enzyme, thereby modulating its activity

Biochemical Pathways

The interaction of the compound with serine/threonine-protein kinase can affect various biochemical pathways. For instance, it can influence the cell cycle regulation and DNA repair mechanisms . The compound’s effect on these pathways can lead to downstream effects such as cell cycle arrest and enhanced DNA repair .

Pharmacokinetics

Benzimidazole derivatives are generally known for their excellent bioavailability, safety, and stability profiles . These properties can significantly impact the compound’s absorption, distribution, metabolism, and excretion (ADME), thereby affecting its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action can vary depending on the specific context. For instance, in the context of DNA damage, the compound’s interaction with serine/threonine-protein kinase can lead to cell cycle arrest and activation of DNA repair mechanisms . This can potentially prevent the propagation of DNA damage and maintain genomic stability .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with the target enzyme . Moreover, the presence of other molecules in the environment can also influence the compound’s action. For example, the presence of DNA can enhance the compound’s DNA-cleavage properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl and benzamide groups enhance its pharmacological profile compared to simpler benzimidazole derivatives .

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-28(26,27)17-11-9-14(10-12-17)21(25)22-16-6-4-5-15(13-16)20-23-18-7-2-3-8-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZIWVRTUWYQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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